

# Chemical structure and properties of Cefpimizole Sodium

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## Cefpimizole Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Cefpimizole Sodium** is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and pharmacokinetic profile. Detailed experimental protocols for analysis and susceptibility testing are also presented, alongside visualizations of its mechanism of action and relevant experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antimicrobial agents.

### Chemical Structure and Properties

Cefpimizole is a semi-synthetic cephalosporin characterized by a beta-lactam ring fused to a dihydrothiazine ring, with two side chains that contribute to its antibacterial activity and pharmacokinetic properties.<sup>[1]</sup> The sodium salt form enhances its solubility for parenteral administration.

Chemical Structure:

- IUPAC Name: 2-[1-[[[(6R,7R)-2-carboxy-7-[[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate[1]
- Molecular Formula:  $C_{28}H_{25}N_6NaO_{10}S_2$ [2]
- Molecular Weight: 692.65 g/mol [2]

#### Physicochemical Properties:

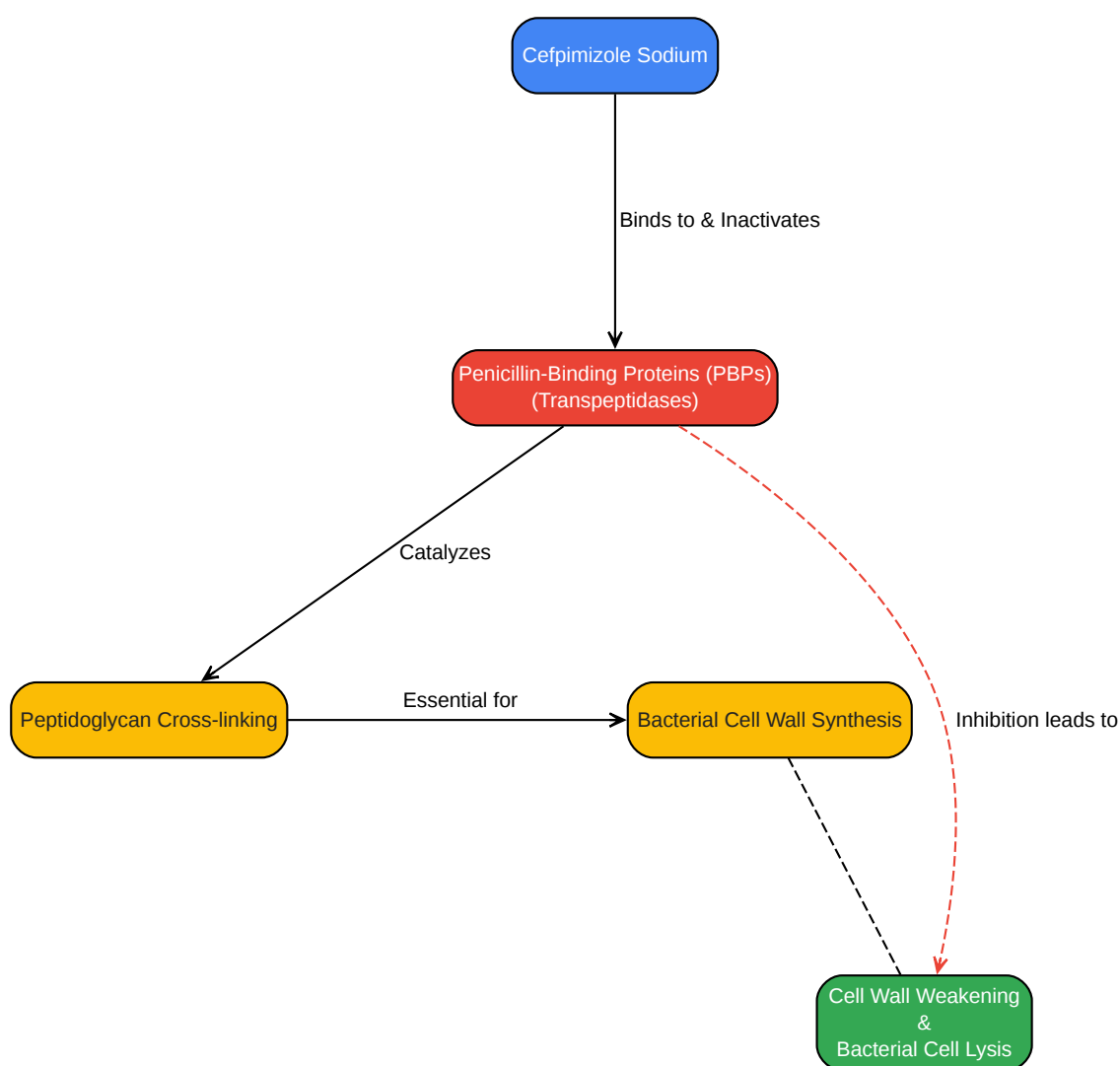
A summary of the known physicochemical properties of **Cefpimizole Sodium** is presented in the table below. Data on solubility and stability is crucial for formulation development and analytical method design. While specific quantitative solubility data for **Cefpimizole Sodium** in common laboratory solvents is not readily available in the public domain, general information for cephalosporins suggests solubility in aqueous solutions and polar organic solvents. Stability is influenced by pH and temperature, with most cephalosporins being more stable in acidic to neutral pH ranges and susceptible to degradation at higher temperatures.[3][4][5][6]

Property	Value	Reference
Molecular Formula	$C_{28}H_{25}N_6NaO_{10}S_2$	[2]
Molecular Weight	692.65 g/mol	[2]
CAS Number	85287-61-2	[2]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in water. Data in ethanol, methanol, and DMSO is not specified in available literature.	[7]
Stability	Stable when stored at -70°C for up to a year. Less stable at higher temperatures and in alkaline conditions.[3][4]	

## Mechanism of Action

**Cefpimizole Sodium**, like other  $\beta$ -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]

Signaling Pathway of Bacterial Cell Wall Disruption:



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Caption: Mechanism of Cefpimizole's antibacterial action.

The primary target of Cefpimizole is the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these enzymes, Cefpimizole blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1]

## Antibacterial Spectrum

**Cefpimizole Sodium** is a broad-spectrum cephalosporin with activity against a range of Gram-positive and Gram-negative bacteria. Its in vitro activity has been evaluated against various clinical isolates.

Table of In Vitro Antibacterial Activity (MIC<sub>50</sub>):

Bacterial Species	MIC <sub>50</sub> (µg/mL)	Reference
Citrobacter freundii	16	[8]
Enterobacter cloacae	16	[8]
Escherichia coli	2.0	[8]
Klebsiella pneumoniae	2.0	[8]
Proteus mirabilis	1.0	[8]
Pseudomonas aeruginosa	16	[8]
Staphylococcus spp.	32	[8]
Enterococci	>32	[8]
Haemophilus influenzae (β-lactamase negative)	8 times greater than moxalactam and cefotaxime (0.06 µg/mL)	[9]
Haemophilus influenzae (β-lactamase positive)	Similar to β-lactamase negative strains	[9]

## Pharmacokinetics

The pharmacokinetic profile of **Cefpimizole Sodium** has been studied in humans following intravenous administration.

Pharmacokinetic Parameters in Healthy Adults:

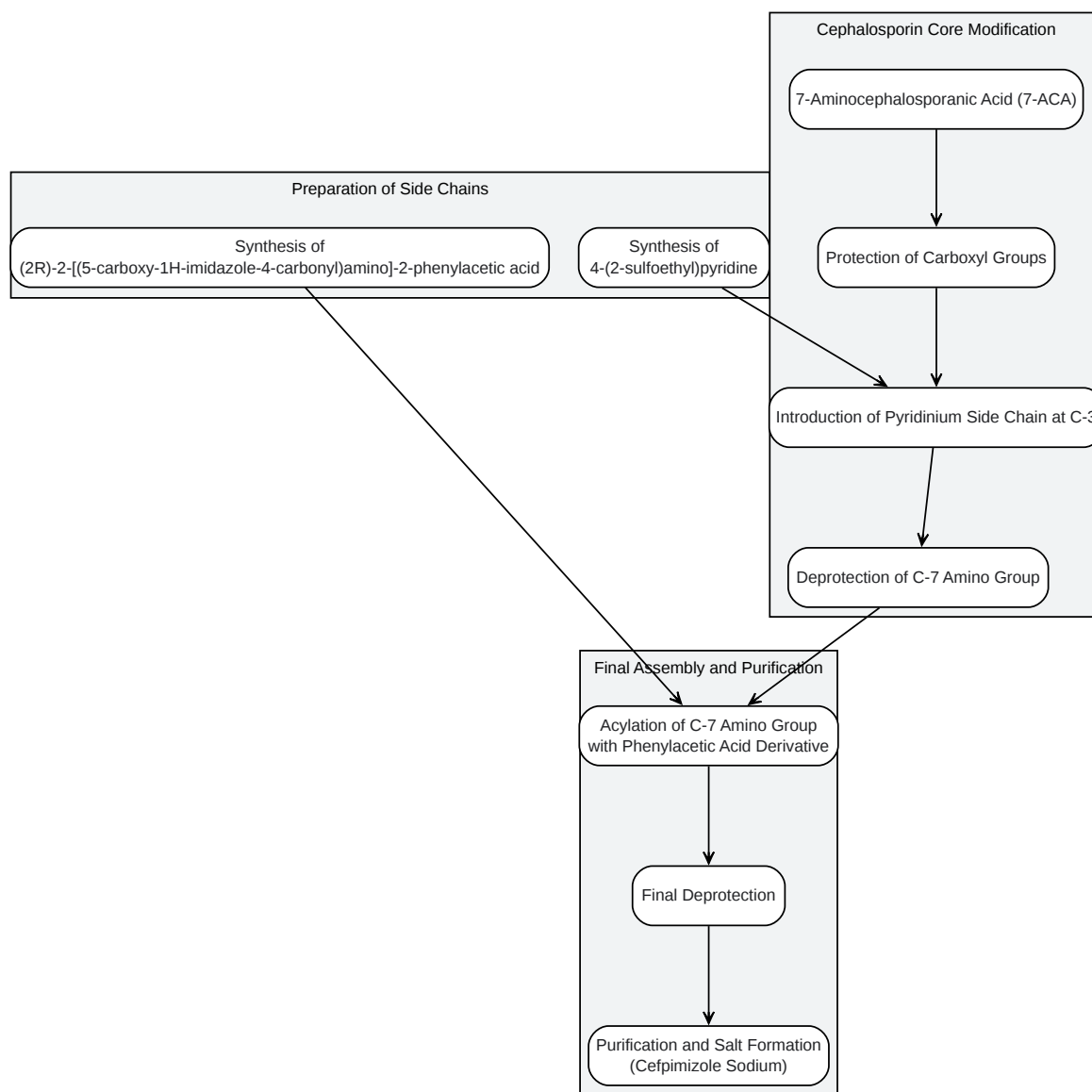
Parameter	Value
Model	Two-compartment open model
Elimination Half-life ( $t_{1/2}$ )	Approximately 1.9 hours
Primary Route of Elimination	Renal
Urinary Excretion (unchanged drug)	~80% of the administered dose
Metabolism	No significant metabolism observed

## Experimental Protocols

### Synthesis of Cefpimizole Sodium (Representative Method)

A specific, detailed synthesis protocol for Cefpimizole is not readily available in peer-reviewed literature. However, a general and plausible synthetic route can be inferred from the known synthesis of other cephalosporins, which typically involves the acylation of a 7-aminocephalosporanic acid (7-ACA) derivative.

Workflow for a Representative Synthesis:



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Caption: Representative workflow for the synthesis of **Cefpimizole Sodium**.

Methodology:

- Preparation of the C-7 side chain: The complex phenylacetic acid derivative, (2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetic acid, would be synthesized in a multi-step process.
- Preparation of the C-3 side chain: 4-(2-sulfoethyl)pyridine would be synthesized separately.
- Modification of the 7-ACA core: The carboxyl groups of 7-ACA are first protected. The C-3 acetoxy group is then displaced by the prepared 4-(2-sulfoethyl)pyridine. The protecting group on the C-7 amino group is then removed.
- Acylation: The free amino group at the C-7 position of the modified cephalosporin core is acylated with the activated C-7 side chain prepared in step 1.[\[10\]](#)
- Deprotection and Salt Formation: Any remaining protecting groups are removed, and the final compound is purified, typically by chromatography. The sodium salt is then formed by reacting the purified cefpimizole with a suitable sodium source.

## High-Performance Liquid Chromatography (HPLC) Analysis

A general HPLC method for the analysis of cephalosporins can be adapted for **Cefpimizole Sodium**.[\[8\]](#)[\[11\]](#) This method is suitable for determining the purity of the compound and for quantifying its concentration in various matrices.

Table of HPLC Parameters (General Method):

Parameter	Description
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate	Typically 1.0 mL/min.
Detection	UV spectrophotometer at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 280 nm).
Injection Volume	10-20 $\mu$ L.
Temperature	Ambient or controlled (e.g., 25-40 $^{\circ}$ C).

#### Protocol:

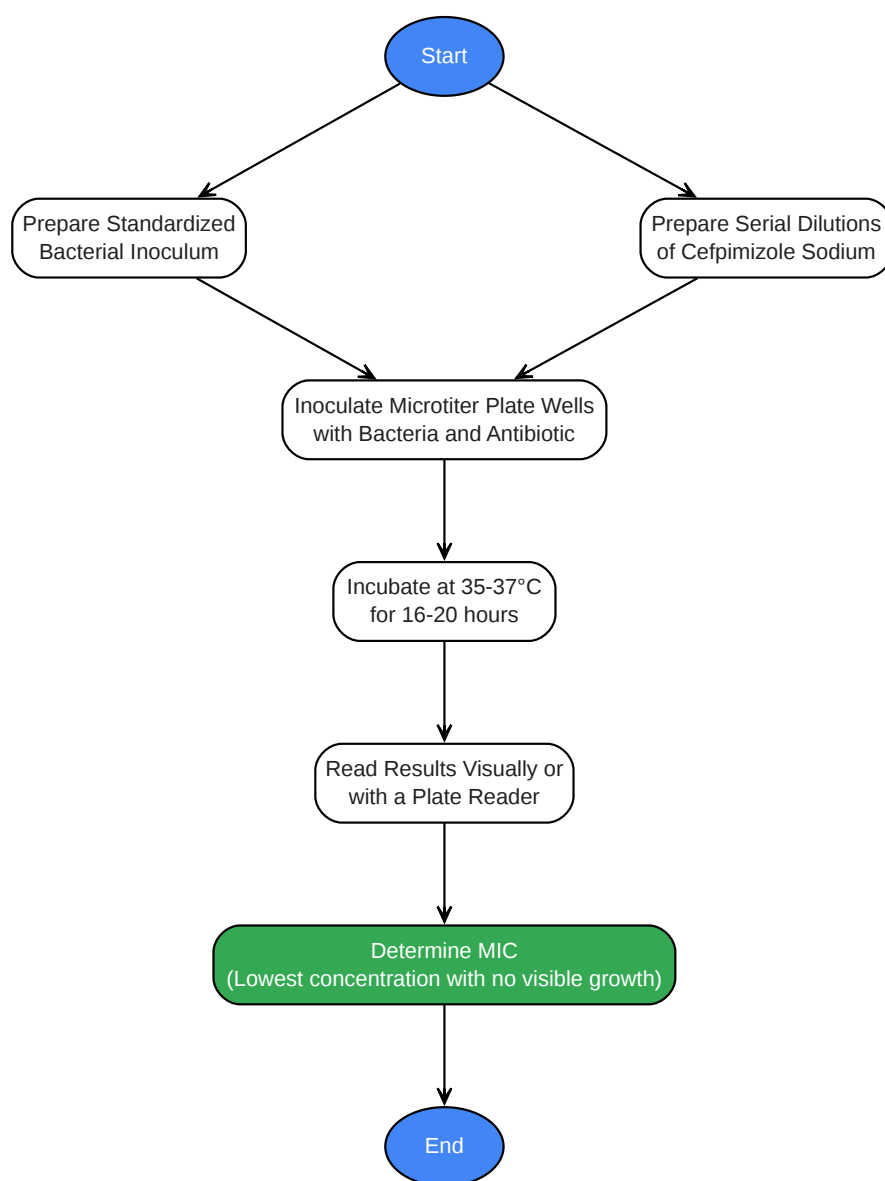
- **Standard Preparation:** Prepare a stock solution of **Cefpimizole Sodium** of known concentration in a suitable solvent (e.g., water or mobile phase). Prepare a series of calibration standards by diluting the stock solution.
- **Sample Preparation:** Dissolve or dilute the sample containing **Cefpimizole Sodium** in the mobile phase to a concentration within the calibration range.
- **Chromatographic Analysis:** Inject the standards and samples onto the HPLC system.
- **Quantification:** Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **Cefpimizole Sodium** in the samples from the calibration curve.

## Antimicrobial Susceptibility Testing (Broth Microdilution)



The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[12][13]

Workflow for Broth Microdilution Assay:



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

- **Prepare Bacterial Inoculum:** A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard.
- **Prepare Antibiotic Dilutions:** A stock solution of **Cefpimizole Sodium** is prepared and serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.
- **Inoculation:** Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
- **Incubation:** The microtiter plate is incubated at 35-37°C for 16-20 hours.
- **Determination of MIC:** The MIC is determined as the lowest concentration of **Cefpimizole Sodium** that completely inhibits visible growth of the bacterium.

## Conclusion

**Cefpimizole Sodium** is a potent third-generation cephalosporin with a well-defined mechanism of action and a broad spectrum of antibacterial activity. This technical guide provides a comprehensive overview of its chemical and biological properties, as well as detailed methodologies for its analysis and evaluation. The information presented herein is intended to support further research and development in the field of antimicrobial agents.

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## References

- 1. Cefpimizole | C<sub>28</sub>H<sub>26</sub>N<sub>6</sub>O<sub>10</sub>S<sub>2</sub> | CID 68597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN108017658B - Synthesis method of cefprozil - Google Patents [patents.google.com]
- 3. Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. toku-e.com [toku-e.com]
- 8. In vitro comparative antimicrobial activity of cefpimizole against clinical isolates from five medical centers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of cefpimizole sodium (U-63196E) and other antimicrobial agents against Haemophilus isolates from pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro comparative antimicrobial activity of cefpimizole against clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Cefpimizole Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668869#chemical-structure-and-properties-of-cefpimizole-sodium]

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